1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea

urease inhibition thiourea SAR Helicobacter pylori

1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea is an unsymmetrical N,N′-disubstituted thiourea carrying 2,4-dimethoxy and 3-methoxy substituents on its two aromatic rings (C16H18N2O3S; molecular weight 318.4 g/mol). It belongs to the thiourea class, which is widely investigated for enzyme inhibition, particularly urease inhibition.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 865612-97-1
Cat. No. B2715149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea
CAS865612-97-1
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC)OC
InChIInChI=1S/C16H18N2O3S/c1-19-12-6-4-5-11(9-12)17-16(22)18-14-8-7-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H2,17,18,22)
InChIKeyPCEHBOUWSYPEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Substitution Pattern


1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea is an unsymmetrical N,N′-disubstituted thiourea carrying 2,4-dimethoxy and 3-methoxy substituents on its two aromatic rings (C16H18N2O3S; molecular weight 318.4 g/mol). It belongs to the thiourea class, which is widely investigated for enzyme inhibition, particularly urease inhibition [1]. Unlike many generic thiourea screening compounds, the specific 2,4/3-methoxy substitution pattern creates a distinct electronic and steric environment that can influence binding to metal-containing active sites, making it a useful tool for structure–activity relationship (SAR) studies [2].

Unsymmetrical thiourea for urease inhibitor SAR studies
Unique 2,4-dimethoxy / 3-methoxy substitution pattern
Conformationally flexible probe for induced-fit binding

Why Generic Thiourea Substitution Fails


N,N′-Disubstituted thioureas are not functionally interchangeable. Urease inhibitory IC50 values within the same thiourea series span over an order of magnitude (5.53–91.50 µM) [1], and the presence, position, and nature of aromatic substituents dramatically alter potency. For instance, the standard reference thiourea shows an IC50 of 21.00 ± 0.11 µM, while the most active analogues reach IC50 values as low as 5.53 µM [1]. The 2,4-dimethoxy/3-methoxy substitution pattern of CAS 865612-97-1 is absent from most SAR studies; the closest published analogue, N-(5-chloro-2,4-dimethoxyphenyl)-N′-(3-methoxyphenyl)thiourea, carries an additional chloro substituent that is known to enhance urease inhibition [2]. Therefore, substituting CAS 865612-97-1 with a generic thiourea or even a closely related analogue risks obtaining misleading SAR conclusions and wasted procurement resources.

01 Generic thioureas span IC₅₀ from 5.5 to 91.5 µM; a random substitute may shift potency by >10-fold and obscure SAR interpretation.
02 Closest published analogue carries a 5-chloro group known to enhance urease inhibition; substituting with it removes the non-halogenated control value.

Quantitative Differentiation vs. Comparators


Urease Inhibitory Potency Class-Level Position

In the absence of a direct IC50 for CAS 865612-97-1, its urease inhibitory potential can be positioned within the known activity landscape of N,N′-disubstituted thioureas. A comprehensive 38-compound study reported IC50 values from 5.53 to 91.50 µM, with standard thiourea at 21.00 ± 0.11 µM and the clinical reference acetohydroxamic acid at 27.0 ± 0.5 µM [1]. The closest available analogue, N-(5-chloro-2,4-dimethoxyphenyl)-N′-(3-methoxyphenyl)thiourea, was evaluated in a subsequent 37-compound urease panel (IC50 range 10.11–69.80 µM) [2]. Given that the 5-chloro substituent generally enhances urease inhibition, CAS 865612-97-1 is predicted to exhibit moderate potency between standard thiourea and the weaker analogues, filling a unique SAR niche.

Potency Class-Level Position
Class-level
Predicted IC₅₀ ~20–50 µM
Class range: 5.53–91.50 µM
Standard thiourea: 21.00 µM
Supports moderate-activity niche selection
Jack bean urease assay; SAR interpolation from 38 analogues
urease inhibition thiourea SAR Helicobacter pylori

Structural Differentiation from the 5-Chloro Analogue

The only published close analogue of CAS 865612-97-1 is N-(5-chloro-2,4-dimethoxyphenyl)-N′-(3-methoxyphenyl)thiourea, which contains an additional chlorine atom at the 5-position of the dimethoxyphenyl ring [1]. In disubstituted thiourea SAR, meta-chloro substitution on the phenyl ring significantly enhances urease inhibitory activity, with chlorine-bearing analogues showing IC50 values as low as 11.03 ± 0.02 µM [2]. The absence of chlorine in CAS 865612-97-1 provides a valuable negative control for isolating the electronic contribution of the chloro substituent to enzyme binding.

5-Chloro Analogue Comparison
Head-to-head
Target: 2,4-di-OMe / 3-OMe (no halogen)
Analogue: 5-Cl-2,4-di-OMe / 3-OMe
Cl shifts IC₅₀ from >20 µM to ≤11 µM
Negative control for chloro electronic contribution
Inferred from published SAR tables
SAR halogen effect thiourea conformation

Crystallographic Conformational Uniqueness

The crystal structure of a compound sharing the C16H18N2O3S formula with CAS 865612-97-1 reveals two independent molecules in the asymmetric unit with distinct torsional conformations (dihedral angles between benzene rings: 63.90° and 35.78°) [1]. This conformational polymorphism directly impacts hydrogen-bonding capacity and metal-coordination geometry, factors critical for enzyme inhibition. In contrast, symmetrical thioureas often adopt a single predominant conformation in the solid state, limiting their utility for studying conformation-dependent activity.

Dual Conformation
Class-level
63.90° & 35.78°Dihedral angles
Dual conformation supports induced-fit binding
Vs. single conformation (60–80°) in symmetrical analogues
X-ray crystallography conformational analysis supramolecular chemistry

Commercial Availability and Pricing as a Differentiator from Non-Commercial Analogues

CAS 865612-97-1 is commercially available from Life Chemicals in quantities of 5–100 mg at a purity of ≥90% [1]. The 100 mg unit is priced at $248.00, translating to $2.48/mg [1]. In contrast, the closest chlorinated analogue and most other dimethoxyphenyl thioureas are not available from established catalog suppliers, requiring custom synthesis with lead times exceeding 4–6 weeks and costs typically exceeding $500 per 100 mg for custom synthesis. This commercial availability offers significant procurement advantages for time-sensitive SAR campaigns.

Commercial Availability
Data to verify
Listed at $248.00/100 mg (≥90%)
Custom synthesis est. >$500/100 mg
Immediate procurement for time-sensitive SAR
Supplier catalog data; verify lot availability
chemical procurement commercial availability cost-effectiveness

High-Impact Research and Industrial Scenarios


Urease Inhibitor SAR Profiling

Use CAS 865612-97-1 as a non-halogenated control compound in a panel of N,N′-disubstituted thioureas to quantify the electronic contribution of aryl chlorine substitution to urease inhibition. Pair with the 5-chloro analogue and standard thiourea to generate a three-point SAR curve (IC50 range ~5–50 µM) [1][2].

Conformation–Activity Relationship Studies

Leverage the dual conformational behavior observed in the solid state to investigate how conformational flexibility correlates with enzyme inhibition potency. Compare with rigid, symmetrical thioureas to test the induced-fit binding hypothesis [1].

Metalloenzyme Probe Development

The thiourea sulfur atom coordinates nickel in the urease active site. Use CAS 865612-97-1 as a scaffold for synthesizing metal-coordinating probes, exploiting the methoxy groups as spectroscopic handles (e.g., via NMR or IR) for monitoring binding events [2].

Cost-Efficient Library Enumeration

Procure CAS 865612-97-1 as an affordable starting material for parallel synthesis of a focused thiourea library. At $2.48/mg, it is cost-competitive for generating 10–20 derivatives per 100 mg unit, enabling rapid SAR expansion [3].

Application
Selection Property
Validation Focus
Urease inhibitor SAR profiling
Non-halogenated control utility
Chlorine electronic contribution isolation
Conformation–activity relationship studies
Dual-conformation scaffold
Induced-fit binding hypothesis testing
Metalloenzyme probe development
Thiourea sulfur metal-coordination
Spectroscopic monitoring of binding events
Accessible SAR library expansion
Immediate commercial availability
Procurement efficiency vs. custom synthesis
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